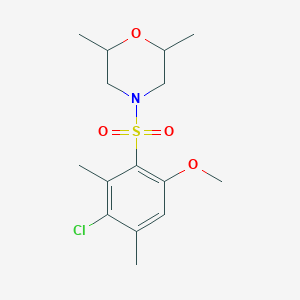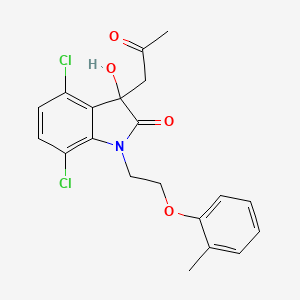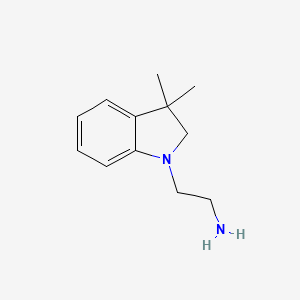![molecular formula C20H12F3N3O2S B2363235 N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-51-5](/img/structure/B2363235.png)
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide is a complex organic compound that has garnered attention due to its potential applications in various scientific fields. Characterized by its unique chemical structure, the compound features a trifluoromethyl group, a benzoyl moiety, a thienoquinoline core, and a carbohydrazide functional group. This intricate composition endows the compound with distinctive chemical and physical properties, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide typically involves a multi-step process. The starting materials include 3-(trifluoromethyl)benzoic acid, thieno[2,3-b]quinoline, and hydrazine hydrate. The synthesis usually follows these steps:
Formation of thieno[2,3-b]quinoline core via cyclization reactions.
Introduction of the carbohydrazide functional group through reaction with hydrazine hydrate.
Attachment of the trifluoromethylbenzoyl moiety via acylation reactions.
These steps are carried out under specific conditions, often requiring precise temperature control, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would necessitate scalability and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to streamline the process. Reaction conditions would be optimized for large-scale production, possibly involving the use of automated systems and specialized reactors to maintain consistent quality and yield.
化学反应分析
Types of Reactions: N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: : Reduction reactions can target specific functional groups, potentially transforming the carbohydrazide moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and thienoquinoline sites.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include oxidized derivatives, reduced forms with altered functional groups, and substituted compounds with modified chemical properties.
科学研究应用
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: : It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: : Research is ongoing to explore its potential as a pharmacologically active compound, possibly in the development of new therapeutic agents.
Industry: : Its unique properties make it suitable for applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.
作用机制
Molecular Targets and Pathways: The mechanism by which N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.
相似化合物的比较
Similar Compounds: Similar compounds include other thienoquinoline derivatives and benzoyl hydrazides. Examples might be:
Thieno[2,3-b]quinoline-2-carbohydrazide
3-(trifluoromethyl)benzoyl hydrazide
Uniqueness: The uniqueness of N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide lies in its combination of functional groups, which confer distinctive chemical reactivity and potential biological activity. Its trifluoromethyl group adds a degree of chemical stability and lipophilicity not seen in all analogs, potentially enhancing its utility in various applications.
This detailed exploration sheds light on the multifaceted nature of this compound, emphasizing its significance in research and industry.
属性
IUPAC Name |
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)14-6-3-5-12(9-14)17(27)25-26-18(28)16-10-13-8-11-4-1-2-7-15(11)24-19(13)29-16/h1-10H,(H,25,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNFTYJRZFDII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2363155.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)

![3-methyl-2-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2363166.png)
![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2363168.png)


![ethyl 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2363172.png)

